molecular formula C25H28N4O5S B2997961 N-(3,5-dimethoxyphenyl)-2-((6-(4-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide CAS No. 1111142-32-5

N-(3,5-dimethoxyphenyl)-2-((6-(4-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2997961
CAS No.: 1111142-32-5
M. Wt: 496.58
InChI Key: DWJBRVXVECJUNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrido[4,3-d]pyrimidinone derivative functionalized with a 4-methoxybenzyl group at position 6 and a thioacetamide moiety linked to a 3,5-dimethoxyphenyl substituent. The hexahydropyrido ring system provides conformational rigidity, while the methoxy groups may enhance solubility and target binding .

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[[6-[(4-methoxyphenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O5S/c1-32-18-6-4-16(5-7-18)13-29-9-8-22-21(14-29)24(31)28-25(27-22)35-15-23(30)26-17-10-19(33-2)12-20(11-17)34-3/h4-7,10-12H,8-9,13-15H2,1-3H3,(H,26,30)(H,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWJBRVXVECJUNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCC3=C(C2)C(=O)NC(=N3)SCC(=O)NC4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dimethoxyphenyl)-2-((6-(4-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrido[4,3-d]pyrimidine core , which is known for diverse biological activities. The presence of methoxy groups contributes to its lipophilicity and potential receptor interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in cellular signaling pathways.
  • Receptor Modulation : It can bind to various receptors, potentially modulating their activity and influencing downstream signaling cascades.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. For example:
    • In vitro assays have demonstrated significant inhibition of cell proliferation in colorectal cancer cells with IC50 values indicating potent activity against the c-Myc proto-oncogene pathway .
    • The compound has shown efficacy in inducing apoptosis and cell cycle arrest in cancer cells .
  • Antimicrobial Activity : The presence of sulfur in the thioacetamide group may confer antimicrobial properties. Studies are ongoing to evaluate its effectiveness against bacterial and fungal strains.
  • Anti-inflammatory Effects : Research into similar compounds suggests potential anti-inflammatory properties that warrant further investigation.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds with similar structures:

StudyCompoundActivityFindings
N-(3,5-dimethoxyphenyl)-2-{3-[ (4-methoxyphenyl)methyl]-4-oxo-pyrimido[5,4-b]indole}acetamideAnticancerIC50 = 0.32 μM in HT29 cells; induces apoptosis
4-(3,5-dimethoxy-4-( (4-methoxyphenethyl)amino)methyl)phenoxy)-N-phenylanilineAnticancerEffective c-Myc inhibitor; reduces tumor growth in xenograft models
Related pyrimidine derivativesAntimicrobialExhibited broad-spectrum antimicrobial activity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pyrimidinone Scaffolds

The following compounds share structural motifs with the target molecule:

Compound Core Structure Key Substituents Bioactivity Reference
Target compound Hexahydropyrido[4,3-d]pyrimidin-4-one 6-(4-Methoxybenzyl), 2-thioacetamide (3,5-dimethoxyphenyl) Not explicitly reported (inferred kinase/antimicrobial potential)
Compound 24 () Pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-one 7-Methyl, 3-phenylamino Kinase inhibition (implied by structural class)
Compound 18 () 3,4-Dihydropyrimidin-4-one 3-(2,4-Dimethoxyphenyl), N-(6-trifluoromethylbenzothiazol-2-yl) CK1 kinase inhibition (IC₅₀ ~0.8 µM)
Compound 4j () Thieno[2,3-d]pyrimidin-4-one 6-Benzimidazol-2-yl, N-(3-chloro-4-fluorophenyl) Antimicrobial (Staphylococcus aureus: 18 mm inhibition zone)
Compound 5 () Thieno[2,3-d]pyrimidin-4-one 6-Benzimidazol-2-yl, 2-benzylsulfanyl Moderate antifungal activity (Candida albicans: 14 mm inhibition zone)

Key Structural Differences :

  • Ring System: The target’s hexahydropyrido[4,3-d]pyrimidinone core differs from thieno[2,3-d]pyrimidinones () or cyclopenta-fused systems (), which may alter conformational flexibility and binding pocket interactions.
  • Substituents : The 3,5-dimethoxyphenyl group in the target contrasts with electron-withdrawing groups (e.g., 4-chlorophenyl in ) or trifluoromethylbenzothiazolyl (), impacting electronic properties and solubility.
Pharmacological and Physicochemical Comparisons
  • Kinase Inhibition : Compound 18 () shows potent CK1 inhibition due to its trifluoromethylbenzothiazolyl group, which enhances hydrophobic interactions. The target’s 3,5-dimethoxyphenyl group may favor interactions with polar kinase domains but lacks the strong electron-withdrawing effects seen in CK1 inhibitors .
  • Antimicrobial Activity: Compound 4j () exhibits strong activity against S. aureus (18 mm inhibition zone), likely due to its 3-chloro-4-fluorophenyl substituent.
  • Solubility : The target’s three methoxy groups enhance hydrophilicity compared to analogs with halogens or trifluoromethyl groups (e.g., ), which could improve bioavailability .

Research Findings and Implications

  • Structure-Activity Relationships (SAR): Methoxy groups (target compound) may enhance solubility but reduce antimicrobial potency compared to halogenated analogs . Pyrido[4,3-d]pyrimidinones with bulky substituents (e.g., 4-methoxybenzyl) could stabilize interactions with kinase ATP-binding pockets .
  • Unresolved Questions :
    • The target’s exact biological targets remain unverified. Testing against kinase panels (e.g., CK1, CDK2) is recommended.
    • Comparative pharmacokinetic studies are needed to assess bioavailability advantages from methoxy groups.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.